4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-2-one core, followed by the introduction of the benzodiazole and phenoxyethyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one exhibits unique structural features that may contribute to its distinct biological activities. The presence of the fluorophenyl group, for instance, can enhance its binding affinity to certain molecular targets, potentially leading to more potent effects.
Properties
Molecular Formula |
C27H26FN3O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26FN3O2/c1-2-19-7-13-23(14-8-19)33-16-15-30-25-6-4-3-5-24(25)29-27(30)20-17-26(32)31(18-20)22-11-9-21(28)10-12-22/h3-14,20H,2,15-18H2,1H3 |
InChI Key |
FHFIXWCEYIJSDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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